

Irosustat's Impact on DHEA Sulfate (DHEAS) Conversion: A Technical Guide

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Compound of Interest		
Compound Name:	Irosustat	
Cat. No.:	B1672185	Get Quote

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Abstract

Irosustat (STX64, BN83495) is a first-in-class, orally active, and irreversible inhibitor of the enzyme steroid sulfatase (STS). STS plays a pivotal role in the biosynthesis of active steroids by converting inactive steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), into their biologically active forms, DHEA and estrone (E1), respectively. By blocking this critical step, **Irosustat** effectively reduces the circulating levels of androgens and estrogens, which are implicated in the progression of hormone-dependent cancers. This technical guide provides an in-depth overview of **Irosustat**'s mechanism of action, its quantitative impact on the conversion of DHEAS, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.

Introduction

Steroid sulfatase (STS) is a crucial enzyme in the peripheral synthesis of sex steroids. It catalyzes the hydrolysis of steroid sulfates, thereby making the unconjugated, biologically active steroids available to target tissues.[1] Dehydroepiandrosterone sulfate (DHEAS) is the most abundant circulating steroid precursor in humans and is converted by STS to dehydroepiandrosterone (DHEA).[2] DHEA can then be further metabolized to potent androgens and estrogens, which can stimulate the growth of hormone-dependent cancers, such as breast and prostate cancer.[2][3]

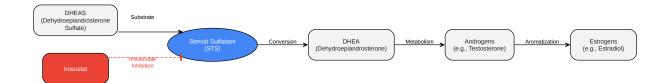


Irosustat is a tricyclic coumarin sulfamate that acts as a potent and irreversible inhibitor of STS.[1] Its development represents a targeted therapeutic strategy to limit the production of active sex steroids in peripheral tissues, thereby offering a novel approach for the treatment of hormone-sensitive malignancies.[4][5] This guide will delve into the technical aspects of **Irosustat**'s function and its effects on DHEAS metabolism.

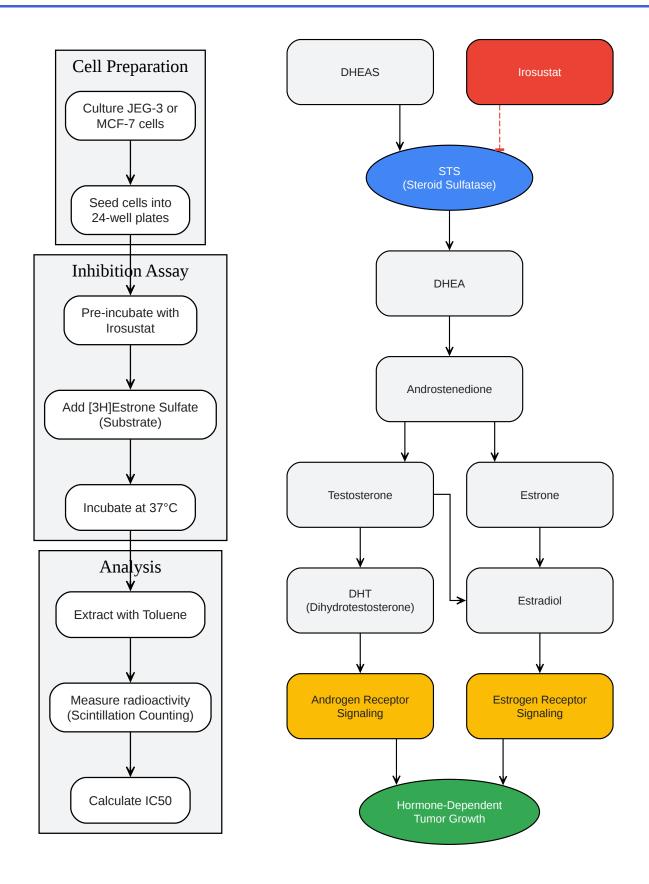
Mechanism of Action

Irosustat's primary mechanism of action is the irreversible inhibition of the steroid sulfatase enzyme.[1] As a sulfamate-based inhibitor, it is believed to mimic the endogenous substrate and bind to the active site of STS. The sulfamate group is then transferred to a formylglycine residue within the active site, leading to the inactivation of the enzyme.[6] This irreversible inhibition results in a sustained blockade of the conversion of DHEAS to DHEA and E1S to E1. [1][4]









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